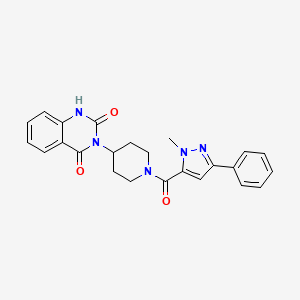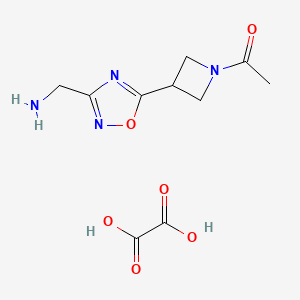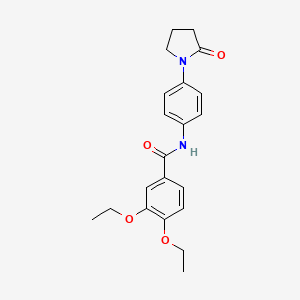![molecular formula C19H23NO4 B2826939 N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide CAS No. 316128-83-3](/img/structure/B2826939.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide, commonly known as DPBA, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the TRPV1 receptor, which is a member of the transient receptor potential (TRP) family of ion channels. DPBA has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Wissenschaftliche Forschungsanwendungen
Antiulcer Activities
A series of derivatives of N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide have been synthesized and evaluated for their antiulcer activities. These compounds have been found effective in preventing water-immersion stress-induced gastric ulceration in rats. Notably, certain derivatives like N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride demonstrated significant antiulcer activity. Further modifications of these compounds have led to the development of derivatives with comparable antiulcer activities, such as 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl] amino-N-methylbenzamide (DQ-2511), which showed potent antiulcer activities at oral doses (Hosokami et al., 1992). Additionally, the synthesis of other novel derivatives aimed at improving solubility and bioavailability was carried out, with some showing substantial improvement in aqueous solubilities and enhanced antiulcer activities (Hosokami et al., 1995).
Cardiovascular Properties
Investigations into the cardiovascular activities of derivatives like DQ-2511, an anti-ulcer drug, have been conducted. Studies on anesthetized dogs and conscious rats revealed that DQ-2511 induces an increase in celiac and mesenteric arterial blood flow, a decrease in their resistance, and enhances cardiac contractility. In rats, it significantly increased blood flow in the stomach, duodenum, and spleen, suggesting its potential impact on cardiovascular health (Hirohashi et al., 1993).
Synthesis and Characterization
The synthesis and characterization of various derivatives have been explored extensively. For instance, the synthesis of aromatic polyimides using derivatives as diamines has been documented. This involves the polymerization of these diamines with other compounds, producing polymers with significant solubility and thermal stability, which could have potential applications in materials science (Butt et al., 2005). Additionally, the enzymatic modification of 2,6-dimethoxyphenol, a related compound, has been studied for the synthesis of dimers with high antioxidant capacity, indicating potential applications in developing new bioactive compounds (Adelakun et al., 2012).
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-13-10-14(2)12-15(11-13)24-9-8-20-19(21)18-16(22-3)6-5-7-17(18)23-4/h5-7,10-12H,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOGENLRRWBBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=C(C=CC=C2OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601326176 |
Source


|
| Record name | N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197701 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
316128-83-3 |
Source


|
| Record name | N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601326176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)



![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2826871.png)
![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2826873.png)


![2-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2826878.png)
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2826879.png)